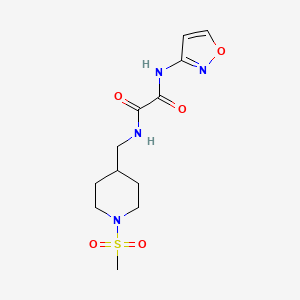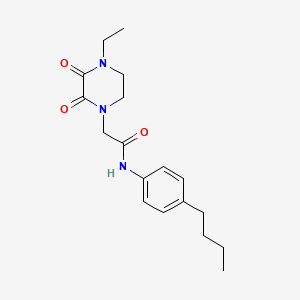![molecular formula C22H28N4O3S B2719792 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide CAS No. 2034327-94-9](/img/structure/B2719792.png)
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is a complex organic compound that features an intricate structure comprising various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide involves several steps:
Preparation of the benzo[c][1,2,5]thiadiazol intermediate: : Starting from 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide through nitration, reduction, and diazotization processes.
Attachment to piperidinyl group: : Conducting a nucleophilic substitution reaction where the piperidine ring is introduced.
Formation of the final compound: : Acylation of the resultant compound with N-phenethylacetamide under specific reaction conditions to form the final product.
Industrial Production Methods
Large-scale production of this compound often involves the use of continuous flow reactors to enhance reaction efficiency and purity. Solvents and catalysts are optimized to minimize by-products and ensure high yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily due to the presence of the amide group.
Reduction: : Specific regions, especially the nitro group, are susceptible to reduction.
Substitution: : Halogenation and other electrophilic substitution reactions are also feasible.
Common Reagents and Conditions
Oxidation: : Utilizing agents like potassium permanganate.
Reduction: : Common reagents include palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: : Using halogens or other electrophiles in the presence of suitable catalysts.
Major Products
Oxidation yields corresponding carboxylic acids or N-oxides.
Reduction may produce amines or alcohol derivatives.
Substitution leads to halogenated products or various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound is highly valued in research due to its versatile properties:
Chemistry: : As a building block in organic synthesis and development of new materials.
Biology: : Potential use in studying enzyme interactions and inhibitor design.
Medicine: : Exploration as a pharmacophore in drug development, especially for its potential therapeutic properties.
Industry: : Possible applications in the production of advanced polymers or as a precursor in fine chemical synthesis.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Interaction with cellular signaling pathways, influencing biological responses.
Comparison with Similar Compounds
Uniqueness
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is distinct in its combination of the benzo[c][1,2,5]thiadiazol structure with the piperidinyl and N-phenethylacetamide groups, which confer unique chemical and biological properties.
Similar Compounds
2-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)-N-phenethylacetamide: : Lacks the methyl and dioxido groups, resulting in different reactivity.
N-phenethylacetamide derivatives: : With varied substituents on the benzo[c][1,2,5]thiadiazol moiety.
Properties
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-24-20-9-5-6-10-21(20)26(30(24,28)29)19-12-15-25(16-13-19)17-22(27)23-14-11-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVMMVCEHYTEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)

![2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2719714.png)



![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2719722.png)
![N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2719725.png)


![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)

